molecular formula C9H11N3O2 B13270786 6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13270786
M. Wt: 193.20 g/mol
InChI Key: VDKIUSKXCFYSNC-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methoxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and amines are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its methoxy and dimethyl groups enhance its solubility and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-methoxy-2,3-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O2/c1-5-6(2)11-12-4-7(14-3)9(13)10-8(5)12/h4H,1-3H3,(H,10,13)

InChI Key

VDKIUSKXCFYSNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NC(=O)C(=CN2N=C1C)OC

Origin of Product

United States

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